Cas no 2402829-32-5 (1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2))

1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2) is a chemically synthesized derivative of pyrazole, featuring a functionalized acetic acid moiety with an aminoethyl group and a methyl ester. The hydrochloride salt form enhances stability and solubility, making it suitable for various synthetic and pharmaceutical applications. Its structural versatility allows for further derivatization, particularly in the development of bioactive compounds. The presence of both amino and ester groups provides reactive sites for conjugation or modification, facilitating its use in medicinal chemistry and drug discovery. This compound is typically characterized by high purity and consistent performance in research settings.
1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2) structure
2402829-32-5 structure
Product Name:1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2)
CAS No:2402829-32-5
MF:C8H15Cl2N3O2
MW:256.129599809647
CID:5414663
PubChem ID:145904678
Update Time:2025-08-05

1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2) Chemical and Physical Properties

Names and Identifiers

    • Z3995406122
    • EN300-7459700
    • methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride
    • Methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate;dihydrochloride
    • 2402829-32-5
    • 1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2)
    • Inchi: 1S/C8H13N3O2.2ClH/c1-13-8(12)7(2-3-9)6-4-10-11-5-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H
    • InChI Key: MPCQKMQVHDSHAI-UHFFFAOYSA-N
    • SMILES: N1C=C(C(CCN)C(OC)=O)C=N1.[H]Cl.[H]Cl

Computed Properties

  • Exact Mass: 255.0541321g/mol
  • Monoisotopic Mass: 255.0541321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 175
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81Ų

1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7459700-0.05g
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride
2402829-32-5 95.0%
0.05g
$202.0 2025-03-11
Enamine
EN300-7459700-0.1g
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride
2402829-32-5 95.0%
0.1g
$301.0 2025-03-11
Enamine
EN300-7459700-0.25g
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride
2402829-32-5 95.0%
0.25g
$431.0 2025-03-11
Enamine
EN300-7459700-0.5g
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride
2402829-32-5 95.0%
0.5g
$679.0 2025-03-11
Enamine
EN300-7459700-1.0g
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride
2402829-32-5 95.0%
1.0g
$871.0 2025-03-11
Enamine
EN300-7459700-2.5g
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride
2402829-32-5 95.0%
2.5g
$1707.0 2025-03-11
Enamine
EN300-7459700-5.0g
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride
2402829-32-5 95.0%
5.0g
$2525.0 2025-03-11
Enamine
EN300-7459700-10.0g
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride
2402829-32-5 95.0%
10.0g
$3746.0 2025-03-11
Aaron
AR028FNN-50mg
methyl4-amino-2-(1H-pyrazol-4-yl)butanoatedihydrochloride
2402829-32-5 95%
50mg
$303.00 2025-02-16
Aaron
AR028FNN-100mg
methyl4-amino-2-(1H-pyrazol-4-yl)butanoatedihydrochloride
2402829-32-5 95%
100mg
$439.00 2025-02-16

1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2) Related Literature

Additional information on 1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2)

1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2): A Multifunctional Compound with Promising Therapeutic Potential

1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2) is a derivative of pyrazole, a heterocyclic compound with a five-membered ring containing two nitrogen atoms. This compound, with the CAS number 2402829-32-5, represents a unique molecular scaffold that combines structural elements of pyrazole, aminoethyl, and ester functionalities. Its hydrochloride salt form (1:2 ratio) enhances solubility and bioavailability, making it a valuable candidate for pharmaceutical development. Recent studies have highlighted its potential in modulating inflammatory pathways and targeting metabolic disorders, positioning it as a promising molecule for further exploration in drug discovery.

1H-Pyrazole-4-acetic acid is a key structural component of this compound, contributing to its ability to interact with various biological targets. The α-(2-aminoethyl) group introduces a polar, flexible chain that may enhance molecular recognition at receptor sites. The methyl ester functionality provides a carboxylic acid derivative, which can be hydrolyzed to release active metabolites. The hydrochloride (1:2) salt form ensures stability under physiological conditions while improving aqueous solubility, a critical factor for oral administration. These structural features collectively define the compound’s pharmacological profile and its suitability for therapeutic applications.

Recent research has demonstrated the 1H-Pyrazole-4-acetic acid-based derivatives, including the α-(2-aminoethyl) variant, as potential modulators of pro-inflammatory cytokine signaling. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits significant inhibition of IL-6 and TNF-α production in lipopolysaccharide-stimulated macrophages. The mechanism of action involves the disruption of NF-κB signaling pathways, a critical regulator of inflammation. These findings underscore the compound’s potential in treating autoimmune diseases and inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The methyl ester group in 1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)- may also contribute to its metabolic activity. In vitro studies have shown that the compound undergoes hydrolysis to release pyrazole-4-carboxylic acid, which can interact with histone deacetylases (HDACs) and influence gene expression. This dual functionality���acting as both a cytokine inhibitor and a HDAC modulator—suggests broader therapeutic applications, including the treatment of neurodegenerative disorders and cancer. A 2024 preclinical study in Cell Reports highlighted its ability to induce apoptosis in pancreatic cancer cells by targeting the p53 pathway, further expanding its potential as an antitumor agent.

The hydrochloride (1:2) salt form of 1H-Pyraz, α-(2-aminoethyl)-, methyl ester has been optimized for pharmaceutical formulations. Its solubility profile allows for the development of sustained-release dosage forms, which could improve patient compliance and reduce dosing frequency. Additionally, the salt form exhibits enhanced stability in gastric environments, a critical factor for oral bioavailability. These properties make it a suitable candidate for further preclinical and clinical evaluation, particularly in the context of chronic inflammatory diseases and oncology.

Current research is also exploring the 1H-Pyrazole-4-acetic acid scaffold for its potential in targeting metabolic syndrome. A 2023 study in Diabetes Research and Clinical Practice demonstrated that this compound can modulate insulin sensitivity by interacting with peroxisome proliferator-activated receptors (PPARs). The α-(2-aminoethyl) moiety may enhance ligand binding affinity, while the methyl ester group could influence metabolic flux through its hydrolytic activity. These findings suggest potential applications in the management of type 2 diabetes and obesity-related complications.

In conclusion, 1H-Pyrazole-4-acetic acid, α-(2-aminoethyl)-, methyl ester, hydrochloride (1:2) represents a versatile molecular platform with diverse therapeutic implications. Its structural features, including the pyrazole ring, aminoethyl chain, and methyl ester functionality, enable it to modulate inflammatory pathways, target metabolic disorders, and exhibit antitumor activity. Ongoing research into its pharmacological mechanisms and formulation properties continues to highlight its potential as a candidate for innovative drug development across multiple therapeutic areas.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited